N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide
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Overview
Description
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with butyl isocyanate to form the intermediate compound, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert certain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium hydride, alkyl halides; reactions are often conducted in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Alkylated benzothiazole derivatives.
Scientific Research Applications
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its use as a fungicide and pesticide, providing protection against various plant pathogens.
Material Science: It is investigated for its role in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in biological molecules contributes to its efficacy .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate: Known for its use as a fungicide in agriculture.
N-benzimidazol-2yl benzamide analogues: Studied for their potential as glucokinase activators in the treatment of type-2 diabetes.
Uniqueness
N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE stands out due to its unique combination of a benzothiazole ring and a butylcarbamoyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O2S2 |
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Molecular Weight |
413.6 g/mol |
IUPAC Name |
N-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-4-11-22-19(25)13-27-21-24-17-10-9-16(12-18(17)28-21)23-20(26)15-7-5-14(2)6-8-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)(H,23,26) |
InChI Key |
ZGVDAISAZIMUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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